molecular formula C20H21NO4 B5753489 methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B5753489
M. Wt: 339.4 g/mol
InChI Key: RSAWCIWJOQEEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as MEIMC, is a synthetic indole derivative. It is a potent and selective agonist for the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is involved in the regulation of appetite, mood, and anxiety. MEIMC has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate acts as a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2C receptor leads to the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and GABA. This modulation is thought to be responsible for the anxiolytic, antidepressant, and anti-obesity effects of methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate.
Biochemical and Physiological Effects
methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may be responsible for its anxiolytic and antidepressant effects. methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has also been shown to decrease food intake and body weight in animal models, which may be due to its effects on the hypothalamus.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate in scientific research is its high selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of using methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate. One area of interest is the development of more potent and selective agonists for the 5-HT2C receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential use of methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate, as well as its potential side effects and safety profile.

Synthesis Methods

Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a palladium-catalyzed Suzuki coupling reaction, which is a commonly used method for the synthesis of aryl and heteroaryl compounds. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has been used extensively in scientific research for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-obesity effects in preclinical studies. methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has also been studied for its potential use in the treatment of drug addiction and withdrawal.

properties

IUPAC Name

methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-5-25-15-8-6-14(7-9-15)21-13(2)19(20(22)24-4)17-12-16(23-3)10-11-18(17)21/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAWCIWJOQEEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

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